N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide
CAS No.: 116800-83-0
Cat. No.: VC20888381
Molecular Formula: C10H9Cl2NOS2
Molecular Weight: 294.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116800-83-0 |
|---|---|
| Molecular Formula | C10H9Cl2NOS2 |
| Molecular Weight | 294.2 g/mol |
| IUPAC Name | N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide |
| Standard InChI | InChI=1S/C10H9Cl2NOS2/c1-15-10(16-2)13-9(14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3 |
| Standard InChI Key | RCSXFKBBHSQYID-UHFFFAOYSA-N |
| SMILES | CSC(=NC(=O)C1=C(C=CC=C1Cl)Cl)SC |
| Canonical SMILES | CSC(=NC(=O)C1=C(C=CC=C1Cl)Cl)SC |
Introduction
N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide is a synthetic organic compound characterized by its unique structural features, including a dichlorobenzamide moiety and two methylsulfanyl groups attached to a methylidene carbon. This compound is of interest in various fields due to its potential biological activities and applications in organic synthesis.
Structural Features and Similar Compounds
The compound's structure includes a benzamide core with two chlorine atoms at positions 2 and 6, and a methylidene group substituted with two methylsulfanyl groups. This arrangement contributes to its stability and reactivity.
Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide | Similar core but with a sulfonamide group | Contains a chlorobenzene moiety instead of dichlorobenzamide |
| N-[bis(methylsulfanyl)methylidene]methanesulfonamide | Lacks the aromatic ring | Different sulfonamide group |
| N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide | Methyl instead of chlorine on the benzene ring | Varies in electron-donating properties |
Synthesis and Applications
The synthesis of N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide typically involves condensation reactions between appropriate precursors. This compound is explored for its potential in medicinal chemistry due to its structural uniqueness and potential biological activities.
Potential Applications
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Medicinal Chemistry: The compound's structural features suggest potential applications in drug development, particularly in targeting specific enzymes or receptors.
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Organic Synthesis: Its reactivity makes it useful as an intermediate in organic synthesis.
Research Findings and Biological Activities
While specific biological activity data for N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide is limited, compounds with similar structures have shown promise in antimicrobial and anticancer domains. The presence of methylsulfanyl groups may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular components.
Metabolic Pathways
Although detailed metabolic pathways for this specific compound are not well-documented, related compounds like 2,6-dichlorobenzamide (BAM) undergo hydroxylation and conjugation with glutathione, followed by the mercapturic acid pathway .
Future Directions
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Biological Activity Studies: Further research is needed to determine the compound's specific biological activities and potential therapeutic applications.
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Synthetic Optimization: Improving synthesis methods could enhance yield and purity, making it more viable for large-scale applications.
References:
- N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide details.
- BAM (2,6-Dichlorobenzamide) metabolism study.
- Janus kinase inhibitor compounds.
- Review of MRLs for dichlobenil.
- PubChem entry for N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide.
- Biocatalysis in the pharmaceutical industry.
- Echemi product details.
- Molbase compound information.
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